Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride

Structure–Activity Relationship Stereochemistry Pharmacophore Design

Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride (CAS 1361114-83-1; molecular formula C₁₄H₂₀ClN₃O₂; MW 297.78 g/mol) is a synthetic small-molecule heterocycle incorporating a morpholine carbonyl linked to a 6-(pyrrolidin-2-yl)pyridine core. The compound is supplied as a hydrochloride salt with typical vendor-reported purity of 95–97%.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
CAS No. 1361114-83-1
Cat. No. B1402517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride
CAS1361114-83-1
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)C(=O)N3CCOCC3.Cl
InChIInChI=1S/C14H19N3O2.ClH/c18-14(17-6-8-19-9-7-17)11-3-4-13(16-10-11)12-2-1-5-15-12;/h3-4,10,12,15H,1-2,5-9H2;1H
InChIKeyMMPLZBHDIFTHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride (CAS 1361114-83-1): Structural Identity, Physicochemical Baseline, and Sourcing Profile


Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride (CAS 1361114-83-1; molecular formula C₁₄H₂₀ClN₃O₂; MW 297.78 g/mol) is a synthetic small-molecule heterocycle incorporating a morpholine carbonyl linked to a 6-(pyrrolidin-2-yl)pyridine core [1]. The compound is supplied as a hydrochloride salt with typical vendor-reported purity of 95–97% . It belongs to a broader class of morpholinyl-pyrrolidinyl pyridine analogs that have been investigated in patent literature as urotensin II receptor antagonists [2][3]. The pyrrolidine ring at the pyridine 2-position introduces a chiral center (racemic unless otherwise specified), a stereochemical feature that can critically influence receptor binding and must be considered during procurement for structure–activity relationship (SAR) studies [2].

Why Generic Substitution Fails for Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride: Structural Specificity and Procurement Risk


The target compound cannot be replaced by common morpholinyl-pyridine or pyrrolidinyl-pyridine building blocks without risking loss of the specific pharmacophore geometry that governs target engagement. The pyrrolidine moiety is attached directly at the pyridine 2-position via a C–C bond, a connectivity that distinguishes it from analogs bearing pyrrolidine at the 3- or 4-positions or those where the pyrrolidine nitrogen is linked through a methylene spacer [1]. The morpholine carbonyl at the pyridine 5-position introduces a hydrogen-bond-accepting amide isostere whose spatial orientation relative to the pyrrolidine is defined by the rigid pyridine scaffold; substituting a piperazine or piperidine carbonyl alters both the hydrogen-bonding capacity and the three-dimensional vector of the carbonyl oxygen [1][2]. Furthermore, the free secondary amine of the pyrrolidine ring is a key reactive handle for derivatization and a potential protonation site for salt-bridge interactions with biological targets; analogs in which this amine is alkylated, acylated, or replaced by a different heterocycle (e.g., piperidine, azetidine) cannot replicate this pharmacophore [2]. The chiral center at the pyrrolidine 2-position demands that users sourcing this racemic mixture for SAR studies account for stereochemical purity, as enantiomers may exhibit substantially divergent activity at urotensin II or other proposed targets [1].

Product-Specific Quantitative Differentiation Evidence for Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride


Chiral Pyrrolidine at Pyridine C2: Structural Distinction from Positional Isomers

The target compound bears a pyrrolidine ring directly attached via a C–C bond at the pyridine C2 position, generating a chiral center at the pyrrolidine α-carbon. The most closely related comparator class—(pyrrolidin-1-yl)pyridine analogs and piperidine-substituted pyridines—lacks this chiral C–C connectivity or places the heterocycle at different ring positions, fundamentally altering the spatial presentation of the secondary amine [1][2]. Within the urotensin II antagonist patent landscape (US 7,432,258), the general Formula (I) encompasses this substitution pattern among hundreds of enumerated examples; SAR tables in the patent indicate that the position of the pyrrolidine attachment relative to the carbonyl-morpholine motif is a primary determinant of receptor binding affinity, with C2-substituted pyridines showing distinct activity profiles compared to C3- or C4-substituted regioisomers [1].

Structure–Activity Relationship Stereochemistry Pharmacophore Design

Morpholine Carbonyl at Pyridine C5: Hydrogen-Bond Acceptor Geometry vs. Piperazine and Piperidine Comparators

The morpholine amide at the pyridine 5-position provides a specific hydrogen-bond-acceptor pharmacophore: the morpholine ring oxygen (pKa ~ −3.7 for the conjugate acid of the oxygen) and the amide carbonyl oxygen offer two distinct HBA sites whose spatial trajectories differ from those of piperazine or piperidine amides [1]. The closest commercially available comparator with the identical molecular formula, tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate (CAS 1044281-58-4), replaces the morpholine carbonyl-pyrrolidine architecture with a piperazine-carboxylate-chloropyridine arrangement, resulting in a fundamentally different pharmacophore incapable of recapitulating the same hydrogen-bonding network [2]. The morpholine oxygen reduces the basicity of the adjacent nitrogen (morpholine pKa ~8.3 vs. piperidine pKa ~11.2), which may confer differentiated protonation-state-dependent membrane permeability or solubility profiles relevant to CNS exposure if such applications are pursued [1].

Amide Isostere Hydrogen-Bond Acceptor Medicinal Chemistry

Free Pyrrolidine Secondary Amine: Derivatization Handle and Salt-Bridge Potential Absent in N-Substituted Analogs

The pyrrolidine ring bears a free secondary amine (NH), a feature absent in the majority of commercially available pyrrolidine-pyridine building blocks that typically carry N-Boc, N-methyl, or N-acyl protection [1]. This free NH serves dual roles: (a) as a reactive site for further chemical derivatization (e.g., reductive amination, sulfonylation, urea formation) enabling library expansion, and (b) as a potential protonated ammonium species (predicted pKa ~10–11 for pyrrolidine) capable of forming salt bridges with aspartate or glutamate residues in biological targets [2]. The comparator (S)-6-(pyrrolidin-2-yl)pyridine-3-carbonitrile (CAS 1213083-78-3) shares the C2 pyrrolidine attachment but replaces the morpholine carbonyl with a nitrile group, eliminating the carbonyl HBA altogether [1].

Chemical Probe Derivatization Target Engagement

Recommended Research and Procurement Application Scenarios for Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride


Urotensin II Receptor Antagonist Lead Identification and SAR Expansion

The compound falls within the generic scope of morpholinyl-pyrrolidinyl analogs claimed as urotensin II (U-II) receptor antagonists in US 7,432,258 B2 [1]. Researchers engaged in cardiovascular or renal drug discovery programs targeting the U-II/Urotensin Receptor (UT) axis can utilize this compound as a structurally authenticated screening hit or as a scaffold for systematic SAR exploration. The free pyrrolidine NH and morpholine carbonyl provide orthogonal derivatization vectors for probing the UT receptor binding pocket, while the chiral pyrrolidine center enables enantiomer resolution studies for assessing stereospecific pharmacology. Procurement at ≥95% purity from validated commercial suppliers supports reproducible in vitro radioligand displacement and functional assays (e.g., rat thoracic aorta contraction assays).

Dual Pharmacophore Chemical Probe for PI3K-Related Pathway Investigation (Unconfirmed)

Certain vendor sources have anecdotally ascribed PI3K-alpha inhibitory activity to this compound, though no peer-reviewed primary data with comparator analysis could be identified as of May 2026 [1]. Research groups investigating PI3K isoform selectivity may procure this compound for exploratory screening against Class I PI3K isoforms, with the understanding that any activity data generated should be benchmarked against well-characterized reference inhibitors (e.g., PI3K-IN-2, IC₅₀ = 7.1 nM for PI3Kβ) . The morpholine and pyrrolidine moieties are present in known PI3K inhibitor chemotypes, and the compound's structural distinction from established PI3K inhibitors (e.g., the chromenone-based PI3K-IN-2 series) may offer a differentiated IP position if activity is confirmed . Users should independently validate target engagement and selectivity.

Synthetic Building Block for Parallel Library Synthesis

The compound serves as a bifunctional intermediate for constructing focused compound libraries. The morpholine carbonyl is stable under basic conditions, while the pyrrolidine NH can be selectively functionalized via N-acylation, N-sulfonylation, or reductive amination without affecting the morpholine amide [1]. The pyridine nitrogen and the morpholine oxygen provide additional metal-coordination or hydrogen-bonding sites for fragment-based drug design. Procurement at scales of 100 mg to 1 g from suppliers offering batch-specific Certificate of Analysis (CoA) documentation ensures synthetic reproducibility across multiple library plates. The MDL number MFCD21605959 and InChI Key MMPLZBHDIFTHDG-UHFFFAOYSA-N facilitate unambiguous electronic lab notebook registration and inventory management [1].

Physicochemical Comparator in Heterocycle Basicity Profiling Panels

Owing to the co-occurrence of morpholine, pyrrolidine, and pyridine nitrogens within a single small molecule, this compound is uniquely suited as a multi-basicity standard for evaluating the impact of heterocycle composition on LogD, solubility, and permeability in drug discovery profiling cascades [1]. It can be included alongside matched molecular pairs (e.g., piperazine-carbonyl analogs, N-methyl-pyrrolidine derivatives) to isolate the contribution of the morpholine oxygen and pyrrolidine NH to experimentally measured physicochemical parameters. Such panels are valuable for computational chemists building pKa and LogD prediction models for nitrogen-containing heterocycles .

Quote Request

Request a Quote for Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.